molecular formula C21H21N5O2S B2477949 N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1040677-99-3

N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2477949
CAS RN: 1040677-99-3
M. Wt: 407.49
InChI Key: RJMQIPDGJYJKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Researchers have developed novel synthetic pathways to create heterocyclic compounds derived from similar structures, investigating their biological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from precursors similar to the specified compound has shown significant analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase inhibitors, highlighting their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Agents

Various studies have synthesized and evaluated thieno[2,3-d]pyrimidin derivatives for their antimicrobial and antitumor activities. Compounds within this class have been assessed for their efficacy against different bacterial strains and cancer cell lines, revealing potent antimicrobial and cytotoxic effects. This highlights the compound's relevance in developing new therapeutic agents targeting resistant microbial strains and cancer (Chambhare et al., 2003).

Anti-Angiogenic and DNA Cleavage Studies

Another area of research focuses on the anti-angiogenic properties and DNA cleavage capabilities of derivatives similar to the specified compound. Studies demonstrate that certain analogs effectively inhibit angiogenesis in vivo and exhibit distinct DNA binding/cleavage activities, suggesting their potential as anticancer agents by impacting tumor blood supply and affecting DNA integrity (Kambappa et al., 2017).

Synthetic Methodologies and Chemical Reactivity

Research on synthetic methodologies has led to the development of efficient protocols for constructing complex heterocyclic systems, including those containing the thieno[3,2-d]pyrimidine moiety. These studies not only expand the toolbox for synthesizing such compounds but also explore their chemical reactivity, opening avenues for creating diverse derivatives with varied biological activities (Lei et al., 2017).

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-4-5-15(28-13)11-23-20(27)14-6-9-26(10-7-14)19-18-17(24-12-25-19)16-3-2-8-22-21(16)29-18/h2-5,8,12,14H,6-7,9-11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMQIPDGJYJKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylfuran-2-yl)methyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

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